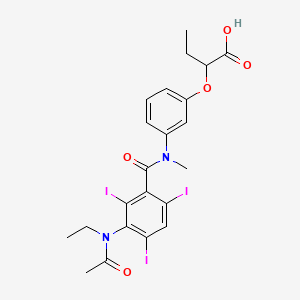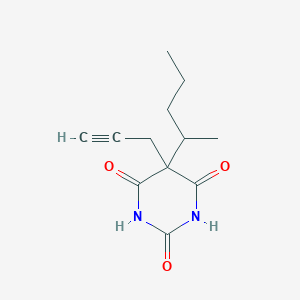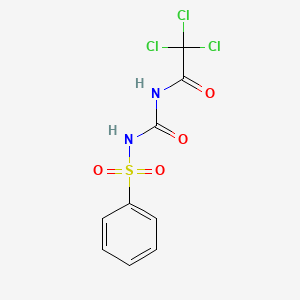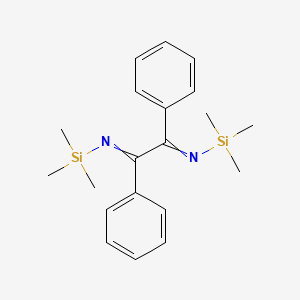
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the preparation of the core benzamido structure. The process includes:
Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an amine.
Acylation: The amine is then acylated with ethyl acetate to introduce the N-ethylacetamido group.
Coupling: The iodinated benzamido compound is then coupled with phenoxybutyric acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atoms or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the iodine-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Scientific Research Applications
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study biochemical processes and interactions at the molecular level.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism by which 2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(m-(3-(N-Methylacetamido)-2,4,6-triiodo-N-ethylbenzamido)phenoxy)butyric acid
- 2-(m-(3-(N-Ethylacetamido)-2,4,6-diiodo-N-methylbenzamido)phenoxy)butyric acid
Uniqueness
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid is unique due to the specific arrangement of its functional groups and the presence of three iodine atoms. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
22708-39-0 |
|---|---|
Molecular Formula |
C22H23I3N2O5 |
Molecular Weight |
776.1 g/mol |
IUPAC Name |
2-[3-[[3-[acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]-methylamino]phenoxy]butanoic acid |
InChI |
InChI=1S/C22H23I3N2O5/c1-5-17(22(30)31)32-14-9-7-8-13(10-14)26(4)21(29)18-15(23)11-16(24)20(19(18)25)27(6-2)12(3)28/h7-11,17H,5-6H2,1-4H3,(H,30,31) |
InChI Key |
YGNQNRNWCIJXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)N(C)C(=O)C2=C(C(=C(C=C2I)I)N(CC)C(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)




![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)






